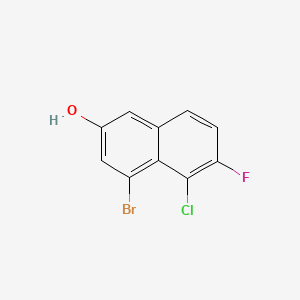

4-Bromo-5-chloro-6-fluoro-2-naphthalenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H5BrClFO |

|---|---|

Molecular Weight |

275.50 g/mol |

IUPAC Name |

4-bromo-5-chloro-6-fluoronaphthalen-2-ol |

InChI |

InChI=1S/C10H5BrClFO/c11-7-4-6(14)3-5-1-2-8(13)10(12)9(5)7/h1-4,14H |

InChI Key |

NHSNMMLPCUOVFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C(C=C(C=C21)O)Br)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 4 Bromo 5 Chloro 6 Fluoro 2 Naphthalenol

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 4-Bromo-5-chloro-6-fluoro-2-naphthalenol breaks down the target molecule into simpler, more accessible starting materials. The primary points of disconnection would logically be the carbon-halogen and carbon-oxygen bonds.

One potential retrosynthetic pathway could commence with the disconnection of the hydroxyl group. This suggests a late-stage oxidation or hydroxylation of a suitably substituted naphthalene (B1677914) precursor. This precursor, 4-bromo-5-chloro-6-fluoro-naphthalene, would then undergo further deconstruction. The sequence of halogen removal is of critical importance. Considering the directing effects of the existing substituents, the bromine at the 4-position could be envisioned as being introduced last through electrophilic bromination of a 5-chloro-6-fluoro-naphthalene derivative.

Alternatively, the chloro and fluoro groups could be the points of disconnection. The fluorination step might be a key transformation, possibly introduced via a Sandmeyer-type reaction on an amino-naphthalene precursor or through nucleophilic aromatic substitution on an appropriately activated precursor. Chlorination could then be achieved through electrophilic chlorination.

A plausible retrosynthetic route is outlined below:

Target: this compound

Disconnect C-OH: 4-Bromo-5-chloro-6-fluoro-2-aminonaphthalene (via diazotization and hydrolysis)

Disconnect C-Br: 5-Chloro-6-fluoro-2-aminonaphthalene (via regioselective bromination)

Disconnect C-Cl: 6-Fluoro-2-aminonaphthalene (via regioselective chlorination)

Disconnect C-F: 2-Aminonaphthalene (via a fluorination strategy, possibly from a nitronaphthalene precursor)

Disconnect C-NH2: 2-Nitronaphthalene

Starting Material: Naphthalene

This analysis underscores the main challenges: attaining the desired regioselectivity in the halogenation steps and managing the directing effects of the substituents at each stage.

Forward Synthesis Strategies

Building on the retrosynthetic analysis, several forward synthesis strategies can be proposed. The success of any given route hinges on the judicious selection of reagents and reaction conditions to control the regioselectivity of each transformation.

The introduction of a bromine atom at the C4 position of a substituted naphthalenol precursor is a pivotal step. The directing effects of the existing substituents will heavily influence the outcome of electrophilic bromination. For a 5-chloro-6-fluoro-2-naphthalenol precursor, the hydroxyl group at C2 is a potent activating group and an ortho-, para-director. The chlorine and fluorine atoms are deactivating yet also ortho-, para-directing.

The interplay of these directing effects would need to be carefully managed. The C1 and C3 positions are activated by the hydroxyl group. However, the C4 position is para to the C1 position and is also influenced by the C5-chloro and C6-fluoro substituents. The use of specific brominating agents and catalysts can aid in achieving the desired regioselectivity. For instance, N-bromosuccinimide (NBS) in a polar solvent might be employed. The reaction conditions would need to be fine-tuned to favor bromination at the C4 position over other potential sites.

| Brominating Agent | Solvent | Catalyst/Additive | Potential Outcome |

|---|---|---|---|

| Br2 | Acetic Acid | None | Mixture of isomers, potential for over-bromination |

| N-Bromosuccinimide (NBS) | Acetonitrile/DMF | Peroxide/Light | Selective bromination, conditions need optimization |

| Pyridinium tribromide | Tetrahydrofuran (B95107) (THF) | None | Milder bromination, may offer better regioselectivity |

| Dibromoisocyanuric acid | Dichloromethane | Triflic acid | Potent electrophilic brominating agent |

Introducing a chlorine atom at the C5 position necessitates a strategy that can overcome the directing effects of other substituents. If starting from a 6-fluoro-2-naphthalenol, the hydroxyl group would direct chlorination to the C1 and C3 positions. Therefore, a blocking group strategy might be required to achieve chlorination at C5.

Alternatively, the chlorine atom could be introduced at an earlier stage of the synthesis, prior to the installation of the hydroxyl group. For example, chlorination of 6-fluoronaphthalene could potentially yield a mixture of isomers, from which the desired 5-chloro-6-fluoronaphthalene could be isolated. The use of specific chlorinating agents, such as sulfuryl chloride or N-chlorosuccinimide (NCS), and Lewis acid catalysts could influence the regiochemical outcome.

Introducing a fluorine atom at the C6 position can be accomplished through several methods. A common approach is the Balz-Schiemann reaction, which involves the diazotization of an amino group at the desired position, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. This would necessitate the synthesis of a 6-amino-naphthalene precursor.

Another strategy is nucleophilic aromatic substitution (SNAr) on a precursor with a suitable leaving group at the C6 position, such as a nitro or chloro group. The reaction would be carried out with a fluoride (B91410) source like potassium fluoride in an aprotic polar solvent. The success of this approach is contingent on the activation of the naphthalene ring towards nucleophilic attack.

A plausible synthetic route would involve the stepwise introduction of the halogen atoms followed by the introduction of the hydroxyl group. A potential sequence could be:

Fluorination: Starting with 2-nitronaphthalene, reduction to 2-aminonaphthalene, followed by a Sandmeyer-type reaction (e.g., Balz-Schiemann) to introduce the fluorine at a specific position. However, directing this to the 6-position of the final product would require a multi-step synthesis to install the necessary directing groups.

Chlorination: Subsequent regioselective chlorination of the fluorinated naphthalene intermediate.

Bromination: Regioselective bromination of the chloro-fluoro-naphthalene intermediate.

Hydroxylation: Introduction of the hydroxyl group at the C2 position. This could be achieved through various methods, such as the Bucherer reaction on a 2-aminonaphthalene derivative or a nucleophilic substitution of a suitable leaving group.

The order of these steps is crucial for achieving the desired substitution pattern.

Modern synthetic chemistry often focuses on developing cascade or one-pot reactions to improve efficiency and reduce waste. rsc.orgacs.orgorganic-chemistry.org For a complex molecule like this compound, a one-pot halogenation sequence could be envisioned. This would involve the careful selection of halogenating agents with different reactivities and the sequential addition of reagents to a single reaction vessel.

For instance, a one-pot procedure might involve the initial fluorination of a suitable naphthalene precursor, followed by the in-situ generation of a chlorinating agent, and finally, the addition of a brominating agent. The challenge in such a strategy lies in controlling the regioselectivity at each step and preventing unwanted side reactions. While conceptually appealing, the development of such a process for this specific target would require significant experimental investigation.

| Strategy | Key Transformations | Advantages | Challenges |

|---|---|---|---|

| Linear Sequential Synthesis | Stepwise halogenation and functional group interconversions. | More control over each step, easier to purify intermediates. | Longer reaction sequences, lower overall yield. |

| Convergent Synthesis | Synthesis of smaller, functionalized fragments that are later combined. | Potentially higher overall yield, allows for parallel synthesis. | Requires the development of reliable coupling reactions. |

| Late-Stage Functionalization | Introduction of one or more functional groups in the final steps of the synthesis. | Allows for the rapid generation of analogs from a common intermediate. | Can be difficult to achieve high regioselectivity on a complex scaffold. |

| One-Pot/Cascade Synthesis | Multiple transformations are carried out in a single reaction vessel without isolation of intermediates. | Increased efficiency, reduced waste and purification steps. rsc.orgacs.orgorganic-chemistry.org | Requires careful optimization of reaction conditions to avoid side reactions. |

Catalytic Systems in Naphthalenol Synthesis

The introduction of halogen atoms onto a naphthalenol core is typically achieved through electrophilic aromatic substitution. The reactivity of the naphthalene ring and the choice of catalyst are paramount in controlling the reaction's efficiency and selectivity.

Modern organic synthesis has increasingly relied on transition metal-catalyzed reactions to form carbon-halogen bonds, offering high levels of regio- and stereoselectivity. nih.gov These methods often proceed under milder conditions than traditional routes and can utilize starting materials with less pre-functionalization. nih.gov For the synthesis of halogenated naphthalenols, palladium-catalyzed C-H halogenation represents a powerful strategy. This approach involves the direct conversion of a C-H bond to a C-X (where X is a halogen) bond, guided by a directing group.

In the context of a naphthalenol precursor, the hydroxyl group can act as an endogenous directing group, guiding the halogenation to specific ortho-positions. The general mechanism involves the coordination of the palladium catalyst to the directing group, followed by C-H activation to form a palladacycle intermediate. This intermediate then reacts with an electrophilic halogen source (e.g., N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS)) to furnish the halogenated product and regenerate the catalyst. The choice of ligands on the palladium center and the specific halogenating agent are critical for optimizing the reaction's yield and selectivity.

Electrophilic aromatic halogenation is a cornerstone method for introducing halogens onto aromatic rings. wikipedia.org For less reactive aromatic systems, a Lewis acid catalyst is typically required to increase the electrophilicity of the halogenating agent. wikipedia.org In the synthesis of polyhalogenated naphthalenols, Lewis acids activate the halogenating reagent, forming a highly electrophilic complex that is then attacked by the electron-rich naphthalene ring. wikipedia.org

Common Lewis acid catalysts for this purpose include:

Iron(III) halides (FeCl₃, FeBr₃)

Aluminum(III) chloride (AlCl₃)

Zirconium(IV) chloride (ZrCl₄) researchgate.net

Zinc(II) chloride (ZnCl₂) wikipedia.org

The mechanism involves the coordination of the Lewis acid to the halogenating agent (e.g., Cl₂ or Br₂), which polarizes the halogen-halogen bond and generates a more potent electrophile. For instance, ZrCl₄ has been shown to be an effective catalyst for the chlorination, bromination, iodination, and even fluorination of various aromatic compounds using reagents like NCS, NBS, N-iodosuccinimide (NIS), and N-fluorobenzenesulfonimide (NFSI) under mild conditions. researchgate.net The choice of Lewis acid and solvent can significantly influence the reaction's regioselectivity and prevent over-halogenation.

Table 1: Lewis Acid Systems in Aromatic Halogenation

| Catalyst | Halogenating Reagent(s) | Substrate Type | Reference |

|---|---|---|---|

| ZrCl₄ | NCS, NBS, NIS, NFSI | Various Aromatics | researchgate.net |

| AlCl₃, FeCl₃, FeBr₃ | Cl₂, Br₂ | Benzene Derivatives | wikipedia.org |

| AuCl₃ | Various | Aromatics | researchgate.net |

| ZnCl₂ | POCl₃ | 1-Tetralones | acs.org |

Organocatalysis offers a metal-free alternative for halogenation reactions, often providing unique selectivity and environmental benefits. In this approach, a small organic molecule accelerates the reaction. For example, 2,2,6,6-tetramethylpiperidine (B32323) nitroxide (TEMPO) and its derivatives have been identified as active catalysts for the electrophilic halogenation of various unsaturated compounds, including aromatics. researchgate.net The catalytic activity is attributed to a synergistic activation of the electrophilic halogenating reagent. While less common than metal- or acid-catalyzed methods for polyhalogenated naphthalenes, organocatalytic strategies are an area of growing interest.

Chemo-, Regio-, and Stereoselectivity Control in Polyhalogenated Naphthalenols

Achieving the precise substitution pattern of this compound is a significant challenge that hinges on controlling selectivity at multiple levels.

Chemoselectivity: This involves selectively reacting one functional group in the presence of others. In naphthalenol synthesis, this means halogenating the aromatic ring without affecting the hydroxyl group or other sensitive functionalities. The choice of mild halogenating agents and catalysts is crucial.

Regioselectivity: The primary challenge is directing the halogens to the correct positions (C4, C5, C6). The regiochemical outcome of electrophilic substitution on a naphthalenol ring is governed by the combined directing effects of the existing substituents.

The hydroxyl group (-OH) at C2 is a powerful activating, ortho-, para-directing group. It strongly directs incoming electrophiles to the C1 and C3 positions.

Halogen atoms are deactivating but ortho-, para-directing.

Given these directing effects, a direct sequential halogenation of 2-naphthalenol is unlikely to yield the desired 4,5,6-substitution pattern without a more complex, multi-step strategy. A plausible synthetic route would likely involve:

Starting with a pre-functionalized naphthalene core where substituents block the more reactive positions or direct the halogenation as desired.

Utilizing blocking groups that can be removed later in the synthesis.

Employing specific catalytic systems (e.g., transition metals with directing-group capabilities) that can override the inherent electronic preferences of the substrate. nih.gov

For instance, the synthesis of 6-bromo-2-naphthol (B32079) often starts with the dibromination of 2-naphthol (B1666908) to yield 1,6-dibromo-2-naphthol, followed by a reductive debromination step that selectively removes the more reactive C1-bromo substituent. orgsyn.org This highlights the use of a multi-step sequence to achieve a substitution pattern that is difficult to access directly.

Stereoselectivity: As this compound is a chiral molecule due to its substitution pattern, controlling the stereochemistry would be a final, complex challenge, likely requiring asymmetric catalysis or chiral resolution techniques if a racemic mixture is formed.

Derivatization Strategies and Post-Synthetic Modification of the Naphthalenol Core

Once the polyhalogenated naphthalenol core is synthesized, the halogen atoms themselves serve as versatile handles for further chemical transformations, allowing for the creation of a diverse library of derivatives.

Functional group interconversion (FGI) is a key strategy for modifying the properties of the synthesized molecule. slideshare.net The different halogens (F, Cl, Br) on the naphthalenol ring exhibit distinct reactivities, enabling selective modifications.

A primary example of FGI is the Finkelstein reaction , which involves halide exchange. vanderbilt.edu For instance, an aryl chloride or bromide can be converted to an aryl iodide by treatment with sodium iodide in a suitable solvent. vanderbilt.eduresearchgate.net This reaction is driven by the precipitation of the less soluble sodium chloride or bromide. While converting to a different halogen, this strategy is more commonly used to introduce iodine, which is a better leaving group for subsequent cross-coupling reactions.

Other important derivatizations involving the halogen atoms include:

Cross-Coupling Reactions: Aryl bromides and chlorides are excellent substrates for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The reactivity order is typically I > Br > Cl, allowing for selective coupling at the bromine atom in the presence of the chlorine atom.

Nucleophilic Aromatic Substitution (SₙAr): While generally difficult on electron-rich naphthalene rings, SₙAr can be facilitated by the presence of multiple electron-withdrawing halogen atoms. This could allow for the displacement of a halogen (often fluorine or chlorine) by nucleophiles like amines, alkoxides, or thiolates.

Table 2: Examples of Functional Group Interconversions for Aryl Halides

| Reaction Type | Reagents | Transformation | Reference |

|---|---|---|---|

| Finkelstein Reaction | NaI, acetone (B3395972) | R-Cl → R-I or R-Br → R-I | vanderbilt.eduresearchgate.net |

| Suzuki Coupling | R'-B(OH)₂, Pd catalyst, base | Ar-X → Ar-R' (X=Br, Cl) | researchgate.net |

| Buchwald-Hartwig Amination | R'₂NH, Pd catalyst, base | Ar-X → Ar-NR'₂ (X=Br, Cl) | slideshare.net |

| Nucleophilic Substitution | Nu⁻ (e.g., RO⁻, RS⁻) | Ar-X → Ar-Nu (X=F, Cl) | slideshare.net |

Modifications at the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group of this compound serves as a key functional handle for further molecular elaboration through reactions such as etherification and esterification. These modifications can significantly alter the electronic and steric properties of the molecule, paving the way for the synthesis of a diverse range of derivatives.

Etherification:

The conversion of the naphtholic hydroxyl group to an ether can be readily achieved under various conditions. A common and effective method is the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a suitable base to form a nucleophilic naphthoxide, followed by its reaction with an alkyl halide. The choice of base and solvent is crucial for the success of this reaction. Stronger bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed to ensure complete deprotonation. For less reactive alkylating agents, stronger bases and higher temperatures may be necessary. Milder bases like potassium carbonate (K₂CO₃) in acetone can also be effective, particularly with more reactive alkylating agents like benzyl (B1604629) bromide or allyl bromide. acs.org

| Reactant | Reagent | Base | Solvent | Product |

| This compound | Methyl iodide | NaH | THF | 4-Bromo-5-chloro-6-fluoro-2-methoxynaphthalene |

| This compound | Benzyl bromide | K₂CO₃ | Acetone | 2-(Benzyloxy)-4-bromo-5-chloro-6-fluoronaphthalene |

| This compound | Ethyl bromoacetate | K₂CO₃ | Acetone | Ethyl 2-((4-bromo-5-chloro-6-fluoro-2-naphthalenyl)oxy)acetate |

Esterification:

Esterification of the hydroxyl group can be accomplished through several well-established methods. Reaction with an acyl chloride or anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, is a widely used and efficient technique. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct and to activate the hydroxyl group. For instance, the reaction of this compound with acetyl chloride in the presence of pyridine would yield the corresponding acetate (B1210297) ester. Alternatively, Fischer esterification, involving the reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), can be employed, although this method is reversible and may require removal of water to drive the reaction to completion. Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), provides a mild and efficient method for ester formation, particularly for sensitive substrates.

| Reactant | Reagent | Catalyst/Base | Solvent | Product |

| This compound | Acetyl chloride | Pyridine | Dichloromethane | 4-Bromo-5-chloro-6-fluoro-2-naphthalenyl acetate |

| This compound | Benzoic anhydride | DMAP | Dichloromethane | 4-Bromo-5-chloro-6-fluoro-2-naphthalenyl benzoate |

| This compound | Acetic acid | H₂SO₄ (cat.) | Toluene | 4-Bromo-5-chloro-6-fluoro-2-naphthalenyl acetate |

Further Functionalization of the Naphthalene Scaffold

The presence of three distinct halogen atoms (bromine, chlorine, and fluorine) on the naphthalene scaffold of this compound offers numerous opportunities for further selective functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for a programmed, stepwise introduction of new substituents.

Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order C-I > C-Br > C-Cl >> C-F. This differential reactivity can be exploited for selective transformations. The C-Br bond at the 4-position is the most likely site for initial cross-coupling reactions under standard palladium catalysis.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds. By treating this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base, the bromine atom can be selectively replaced with a variety of aryl, heteroaryl, or alkyl groups. nih.govnih.govorganic-chemistry.org The choice of ligand for the palladium catalyst can be critical in achieving high yields and selectivity. For the less reactive C-Cl bond, more specialized catalyst systems, often employing bulky, electron-rich phosphine (B1218219) ligands, may be required.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of arylamine derivatives. wikipedia.orglibretexts.org Similar to the Suzuki coupling, the C-Br bond would be the most reactive site for this transformation. Reacting this compound with an amine in the presence of a palladium catalyst and a suitable base would lead to the selective substitution of the bromine atom. Functionalization at the C-Cl position would again necessitate more forcing conditions and specialized catalysts.

| Reaction Type | Reactant | Coupling Partner | Catalyst System | Product Example |

| Suzuki-Miyaura | This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Chloro-6-fluoro-4-phenyl-2-naphthalenol |

| Buchwald-Hartwig | This compound | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 4-(Morpholino)-5-chloro-6-fluoro-2-naphthalenol |

The C-F bond is generally unreactive under typical palladium-catalyzed cross-coupling conditions, making it a stable substituent throughout these transformations. However, under specific and often harsh conditions, C-F bond activation can be achieved.

Enabling Synthesis of Chiral Derivatives

The synthesis of chiral derivatives of this compound can be approached through several strategic avenues, primarily focusing on the introduction of chirality via asymmetric synthesis or the resolution of racemic mixtures.

Asymmetric Dearomatization:

A powerful and modern approach to generating chiral naphthalenones is through the asymmetric dearomatization of naphthols. nih.govrsc.orgacs.orgresearchgate.net This strategy involves the enantioselective transformation of the planar aromatic naphthol into a non-aromatic, chiral, three-dimensional structure. For this compound, this could be achieved through a catalytic asymmetric reaction that introduces a substituent at the C1 position, creating a chiral center and a naphthalenone core. Various catalytic systems, often employing chiral ligands complexed to transition metals or organocatalysts, have been developed for such transformations. For instance, an enantioselective arylative dearomatization could introduce a new aryl group at the 1-position with high enantiocontrol. nih.gov

Catalytic Enantioselective Synthesis:

Another approach involves the use of catalytic enantioselective methods to construct the chiral naphthalene scaffold from achiral precursors. chemistryviews.orgresearchgate.netacs.org For example, a Diels-Alder reaction between a suitably substituted diene and dienophile, catalyzed by a chiral Lewis acid, could be envisioned to construct a chiral tetralone precursor, which could then be aromatized to the desired chiral naphthalene derivative. The stereochemistry of the final product would be dictated by the chiral catalyst used in the key bond-forming step.

Resolution of Racemates:

If a racemic mixture of a chiral derivative is synthesized, classical resolution techniques can be employed to separate the enantiomers. This can involve the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, such as a chiral amine or carboxylic acid. The resulting diastereomers, having different physical properties, can then be separated by crystallization or chromatography. Subsequent removal of the resolving agent would afford the individual enantiomers.

The development of chiral derivatives of this compound is of significant interest, as such compounds can exhibit unique biological activities and serve as valuable ligands in asymmetric catalysis.

Theoretical and Computational Investigations of 4 Bromo 5 Chloro 6 Fluoro 2 Naphthalenol

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the electronic structure and reactivity of a molecule from first principles.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical study would involve optimizing the geometry of 4-Bromo-5-chloro-6-fluoro-2-naphthalenol to find its most stable, lowest-energy conformation. This process would yield precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Example Data) This table is for illustrative purposes only and does not represent actual calculated data.

| Parameter | Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-F Bond Length | ~1.35 Å |

| O-H Bond Length | ~0.96 Å |

| C-C-C Bond Angle | ~120° |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial for predicting a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller energy gap typically suggests higher reactivity.

Table 2: Hypothetical FMO Properties for this compound (Example Data) This table is for illustrative purposes only and does not represent actual calculated data.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insight into the bonding and electronic structure within a molecule. It examines charge transfer, intramolecular interactions, and hyperconjugation by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. This analysis would quantify the stability arising from these electronic interactions within this compound.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It helps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites. For this molecule, an MEP map would likely show negative potential around the electronegative oxygen, fluorine, and chlorine atoms, and positive potential near the hydroxyl hydrogen.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra are invaluable for interpreting experimental data and confirming the molecular structure.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of this compound, typically in a solvent, would provide insights into its conformational dynamics, stability, and interactions with surrounding molecules. This is particularly useful for understanding its behavior in a biological or solution-phase environment.

Solvent Effects on Conformation and Reactivity

The conformation and reactivity of this compound are expected to be significantly influenced by the surrounding solvent environment. Computational methods, such as Density Functional Theory (DFT) combined with Polarizable Continuum Models (PCM), are instrumental in predicting these effects. nih.gov Solvents can alter the electronic distribution within the molecule, thereby affecting its reactivity.

The hydrogen-donating and electron-withdrawing capabilities of a solvent are critical factors. nih.gov For instance, in a protic solvent, hydrogen bonding between the solvent and the hydroxyl group of the naphthalenol can occur, which would influence the acidity of the hydroxyl proton and the rotational barrier of the O-H bond. In contrast, a non-polar aprotic solvent would have a minimal specific interaction, and its effect would be primarily through bulk dielectric properties.

The reactivity of the naphthalene (B1677914) ring, particularly towards electrophilic or nucleophilic attack, will also be solvent-dependent. Solvents that can stabilize charged intermediates or transition states will lower the activation energy and thus increase the reaction rate. For example, a polar solvent would be expected to facilitate reactions that proceed through a polar transition state.

To illustrate the potential magnitude of solvent effects on the electronic properties of this compound, a hypothetical data table based on theoretical calculations for similar compounds is presented below. This table showcases the predicted changes in the dipole moment and the energy of the Highest Occupied Molecular Orbital (HOMO) in different solvent environments. A higher dipole moment generally indicates increased charge separation within the molecule, while the HOMO energy is related to the molecule's ability to donate electrons.

Table 1: Predicted Solvent Effects on Electronic Properties of this compound

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Predicted HOMO Energy (eV) |

|---|---|---|---|

| n-Hexane | 1.88 | 2.15 | -6.50 |

| Toluene | 2.38 | 2.45 | -6.48 |

| Dichloromethane | 8.93 | 3.10 | -6.42 |

| Acetonitrile | 37.5 | 3.85 | -6.35 |

| Methanol | 32.7 | 3.60 | -6.38 |

| Water | 80.1 | 4.20 | -6.30 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in computational studies of similar halogenated aromatic compounds.

Intermolecular Interactions in Solution and Solid State

In both the solution and solid state, this compound is expected to participate in a variety of intermolecular interactions that will govern its macroscopic properties, such as solubility and crystal packing. These interactions include hydrogen bonding, halogen bonding, and π-π stacking.

The hydroxyl group is a potent hydrogen bond donor and acceptor. In the solid state, it is highly probable that O-H···O hydrogen bonds would be a primary organizing force, leading to the formation of chains or more complex networks of molecules.

The presence of three different halogen atoms makes halogen bonding a particularly interesting aspect of this molecule's intermolecular interactions. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (the σ-hole) and interacts with a nucleophile. The strength of the σ-hole increases with the polarizability and decreases with the electronegativity of the halogen atom (I > Br > Cl > F). Thus, the bromine atom in this compound would be the most likely participant in halogen bonding as a donor. The electron-rich regions of the naphthalene π-system or the lone pairs of the hydroxyl oxygen or even another halogen atom on a neighboring molecule could act as the halogen bond acceptor.

Furthermore, the aromatic naphthalene core facilitates π-π stacking interactions. In the solid state, molecules are likely to arrange in a parallel-displaced or T-shaped manner to optimize these interactions. The electron-withdrawing nature of the halogen substituents can modulate the quadrupole moment of the aromatic system, influencing the geometry and strength of these π-π interactions.

A summary of the predicted intermolecular interactions and their estimated energies for this compound in the solid state is provided in the following hypothetical table.

Table 2: Predicted Intermolecular Interactions in the Solid State of this compound

| Interaction Type | Participating Atoms | Predicted Interaction Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | O-H···O | -5 to -8 |

| Halogen Bonding | C-Br···O | -2 to -4 |

| Halogen Bonding | C-Br···π | -1 to -3 |

| π-π Stacking | Naphthalene···Naphthalene | -3 to -6 |

| van der Waals | Various | -0.5 to -2 |

Note: The data in this table is hypothetical and for illustrative purposes, based on computational studies of similar functionalized aromatic compounds.

Structure-Reactivity and Structure-Property Relationship Predictions (Theoretical Frameworks)

Theoretical frameworks are essential for predicting the reactivity and properties of molecules like this compound based on its structure.

Influence of Halogen Substituents on Electronic Properties

The electronic properties of the naphthalene ring are significantly modified by the presence of the bromo, chloro, and fluoro substituents. These halogens exert both inductive and resonance effects.

Inductive Effect (-I): All halogens are more electronegative than carbon and thus withdraw electron density from the naphthalene ring through the sigma bond network. The strength of the inductive effect decreases down the group: F > Cl > Br.

Resonance Effect (+R): The lone pairs on the halogen atoms can be delocalized into the aromatic π-system. This effect donates electron density to the ring and is most significant for fluorine due to better orbital overlap between the 2p orbitals of fluorine and carbon. The resonance effect decreases down the group: F > Cl > Br.

Computational chemistry can quantify these effects by calculating molecular orbital energies and charge distributions. The following table provides a hypothetical summary of the calculated electronic properties, illustrating the influence of the halogen substituents.

Table 3: Predicted Electronic Properties of this compound

| Property | Predicted Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.4 eV | Related to the ionization potential and electron-donating ability. |

| LUMO Energy | -1.8 eV | Related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity and electronic stability. |

| Net Atomic Charge on Br | +0.05 | Indicates a slightly positive σ-hole, favoring halogen bonding. |

| Net Atomic Charge on Cl | -0.02 | |

| Net Atomic Charge on F | -0.15 | Strongest electron-withdrawing inductive effect. |

Note: The data in this table is hypothetical and for illustrative purposes, based on DFT calculations of similar halogenated aromatic compounds.

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to correlate the chemical structure of a compound with its physicochemical properties. nih.gov For this compound, QSPR models could be developed to predict properties such as boiling point, solubility, and toxicity based on a set of calculated molecular descriptors.

The development of a QSPR model involves several steps:

Data Set Selection: A collection of compounds with known experimental properties and structural similarity to the target molecule is required.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, are calculated for each molecule in the data set.

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the property of interest.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For this compound, relevant descriptors would likely include molecular weight, molar refractivity, polarizability, surface area, volume, and quantum chemical descriptors like HOMO and LUMO energies and dipole moment. A hypothetical QSPR equation for predicting the octanol-water partition coefficient (logP), a measure of hydrophobicity, might take the following form:

logP = c₀ + c₁ (Molecular Weight) + c₂ (Polarizability) + c₃ (HOMO-LUMO Gap)

Where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis. Such a model, once validated, could provide a rapid and cost-effective means of estimating the properties of this and other similar halogenated naphthalenols.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 5 Chloro 6 Fluoro 2 Naphthalenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution and the solid state. For 4-Bromo-5-chloro-6-fluoro-2-naphthalenol, a multi-pronged NMR approach utilizing various nuclei (¹H, ¹³C, ¹⁹F) and advanced 2D techniques is necessary for a complete assignment.

Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁹F) for Detailed Connectivity and Conformation

A comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR provides fundamental information about the molecule's carbon skeleton, the nature and environment of its protons, and the influence of the fluorine substituent.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the four aromatic protons and the single hydroxyl proton. The chemical shifts of aromatic protons are typically observed in the range of 6.5-8.0 ppm. libretexts.orglibretexts.org The electron-withdrawing effects of the halogen substituents and the electron-donating effect of the hydroxyl group will influence the precise chemical shifts. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. The aromatic protons (H-1, H-3, H-7, H-8) would exhibit splitting patterns based on their coupling with neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the ten carbon atoms of the naphthalene (B1677914) core. Aromatic carbons typically resonate in the 120-150 ppm region. libretexts.org The carbon atoms directly bonded to the electronegative substituents (Br, Cl, F, O) will be significantly shifted. For instance, the carbon bearing the hydroxyl group (C-2) is expected to be downfield, while the carbons attached to halogens (C-4, C-5, C-6) will also show distinct chemical shifts influenced by the specific halogen's electronegativity and heavy-atom effects.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive to the local electronic environment. The spectrum for this compound would show a single resonance for the fluorine atom at C-6. The chemical shift and coupling to adjacent protons (H-5 and H-7, if applicable through space or long-range coupling) would provide valuable structural confirmation. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| C1 / H1 | 7.0 - 8.0 | 115 - 125 | Doublet |

| C2 | - | 150 - 160 | Singlet |

| C3 / H3 | 6.8 - 7.5 | 110 - 120 | Singlet |

| C4 | - | 115 - 125 | Singlet |

| C4a | - | 125 - 135 | Singlet |

| C5 | - | 120 - 130 | Doublet (due to C-F coupling) |

| C6 | - | 155 - 165 | Doublet (due to C-F coupling) |

| C7 / H7 | 7.2 - 8.2 | 110 - 120 | Doublet of doublets |

| C8 / H8 | 7.5 - 8.5 | 125 - 135 | Doublet |

| C8a | - | 130 - 140 | Singlet |

2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Through-Space and Through-Bond Correlations

While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. nih.govmdpi.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. A key expected correlation would be between the adjacent protons on the unsubstituted portion of the naphthalene ring, H-7 and H-8.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. This would definitively link the proton signals for H-1, H-3, H-7, and H-8 to their corresponding carbon signals (C-1, C-3, C-7, and C-8). mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (2-3 bond) correlations between protons and carbons. nih.gov It would be used to connect the molecular fragments. For example, the H-1 proton would be expected to show correlations to C-2, C-3, and C-8a, while the H-8 proton would correlate to C-1, C-6, and C-8a. These correlations are fundamental to confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net A NOESY spectrum could reveal through-space interactions, for example, between the H-3 and H-4 protons or between the hydroxyl proton and H-1 or H-3, helping to elucidate the molecule's preferred conformation in solution.

Solid-State NMR for Packing and Dynamics

Solid-state NMR (ssNMR) provides invaluable information about the structure, packing, and dynamics of molecules in their crystalline form, which can differ significantly from the solution state. nih.gov For halogenated compounds, ssNMR is particularly powerful for probing the local environment of the halogen nuclei. wiley.com

The presence of quadrupolar nuclei such as bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl) makes ssNMR studies challenging but informative. researchgate.net The interaction of the nuclear quadrupole moment with the local electric field gradient is highly sensitive to the molecular environment and intermolecular interactions like halogen bonding. nih.gov By analyzing the ssNMR lineshapes of ¹³C, ⁷⁹/⁸¹Br, and ³⁵/³⁷Cl, it is possible to extract information about the chemical shift tensors and quadrupolar coupling constants. This data provides direct insight into the symmetry of the electronic environment around the nuclei and can be used to validate or refine crystal structures obtained from X-ray diffraction.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Bond Vibrations

FTIR spectroscopy measures the absorption of infrared radiation, exciting molecular vibrations such as stretching and bending. The spectrum of this compound would be characterized by several key absorption bands.

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group.

Aromatic C-H Stretch: Weaker absorptions typically appear just above 3000 cm⁻¹, usually in the 3030-3100 cm⁻¹ range, which are characteristic of C-H bonds on an aromatic ring. libretexts.org

Aromatic C=C Stretch: The naphthalene ring system will give rise to a series of sharp to medium intensity bands in the 1400-1650 cm⁻¹ region, corresponding to in-plane carbon-carbon double bond stretching vibrations. libretexts.org

C-O Stretch: A strong band for the C-O stretching of the phenol (B47542) group is expected in the 1200-1260 cm⁻¹ range.

C-X (Halogen) Stretches: The vibrations for carbon-halogen bonds appear in the fingerprint region of the spectrum. The C-F stretch typically gives a strong band in the 1000-1300 cm⁻¹ region. The C-Cl and C-Br stretching vibrations are found at lower frequencies, generally in the 600-800 cm⁻¹ and 500-600 cm⁻¹ ranges, respectively.

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy is based on the inelastic scattering of monochromatic light and provides complementary information to FTIR. While FTIR is more sensitive to polar bonds (like O-H and C-O), Raman spectroscopy is particularly effective for identifying non-polar and symmetric vibrations.

For this compound, the Raman spectrum would be expected to clearly show the aromatic C=C ring stretching vibrations between 1400-1650 cm⁻¹. researchgate.net The symmetric "breathing" modes of the naphthalene ring system would also produce characteristic and often intense signals. The C-Br and C-Cl bonds, being highly polarizable, are also expected to give rise to distinct signals in the low-frequency region of the Raman spectrum, complementing the FTIR data. researchgate.netchemicalbook.com

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | 3200-3600 | Weak | Strong, Broad (FTIR) |

| Aromatic C-H Stretch | 3030-3100 | Medium | Weak-Medium |

| Aromatic C=C Stretch | 1400-1650 | Strong | Medium-Strong |

| C-O Stretch | 1200-1260 | Medium | Strong (FTIR) |

| C-F Stretch | 1000-1300 | Medium | Strong (FTIR) |

| C-Cl Stretch | 600-800 | Strong | Medium |

Comparative Analysis with Calculated Vibrational Frequencies

A comparative analysis of vibrational frequencies requires both experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, and theoretical data from computational calculations, typically using Density Functional Theory (DFT). This comparison allows for precise vibrational mode assignments and validation of the calculated molecular structure. For this compound, no experimental vibrational spectra or corresponding theoretical calculations have been found in the public domain.

X-ray Crystallography

Crystallographic analysis provides definitive information on the three-dimensional structure of a molecule in the solid state.

Mass Spectrometry for Reaction Monitoring and Advanced Analysis

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Information on the tandem mass spectrometry (MS/MS) analysis and specific fragmentation pathways for this compound is not available in the public domain.

Chemical Reactivity and Reaction Mechanisms of 4 Bromo 5 Chloro 6 Fluoro 2 Naphthalenol

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS)

The naphthalene (B1677914) ring system is inherently more reactive towards electrophiles than benzene. libretexts.org In 4-Bromo-5-chloro-6-fluoro-2-naphthalenol, the potent electron-donating hydroxyl group at the C2 position strongly activates the ring for electrophilic attack. The primary sites for substitution are determined by the combined directing effects of all substituents. The -OH group directs incoming electrophiles to the ortho (C1 and C3) and para (C4) positions. However, the C4 position is already occupied by a bromine atom.

| Substituent | Position | Electronic Effect | Directing Influence |

| -OH | C2 | Activating (Resonance) | ortho, para (to C1, C3) |

| -Br | C4 | Deactivating (Inductive) | ortho, para (to C3) |

| -Cl | C5 | Deactivating (Inductive) | ortho, para (to C6, C8) |

| -F | C6 | Deactivating (Inductive) | ortho, para (to C5, C7) |

Typical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to yield predominantly the 1-substituted and 3-substituted products. youtube.commasterorganicchemistry.com For instance, bromination of naphthalene itself readily proceeds to give 1-bromonaphthalene. docbrown.info For the title compound, the strong activation by the hydroxyl group suggests that reactions could proceed under relatively mild conditions.

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups to activate the ring and a good leaving group. libretexts.org The this compound molecule does not possess strong electron-withdrawing groups like nitro or cyano groups; in fact, the hydroxyl group is electron-donating, which disfavors the formation of the negatively charged Meisenheimer complex intermediate characteristic of most NAS mechanisms. nih.gov

However, under forcing conditions (high temperature and pressure), substitution of one of the halogen atoms by a strong nucleophile might be possible. The relative reactivity of the halogens as leaving groups in NAS reactions is typically F > Cl > Br > I, which is inverse to their acidity but reflects the ability of the highly electronegative fluorine to stabilize the intermediate and facilitate the initial nucleophilic attack. Therefore, if an NAS reaction were to occur, the fluorine atom at C6 would be the most likely candidate for substitution, although the reaction would be challenging.

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound are expected to target the naphthalene core and the hydroxyl group.

Oxidation: Naphthalene and its derivatives can be oxidized to various products, including quinones and, under harsh conditions, phthalic anhydride (B1165640). epa.gov The presence of the electron-rich phenol (B47542) ring in the title compound makes it particularly susceptible to oxidation. Mild oxidizing agents could potentially convert the naphthalenol to a corresponding naphthoquinone. Bacterial enzyme systems, for example, are known to oxidize naphthalene via the formation of cis-dihydroxy-dihydronaphthalene intermediates. nih.gov Chemical oxidation of substituted naphthols can also lead to dearomatized products. nih.gov

Reduction: The reduction of naphthalenes, typically via catalytic hydrogenation, reduces the aromatic rings to form tetralin (tetrahydronaphthalene) and decalin (decahydronaphthalene) derivatives. researchgate.net For substituted naphthalenes, hydrogenation often proceeds preferentially on the less substituted or electronically different ring. Given the presence of multiple substituents on one ring of this compound, catalytic hydrogenation would likely reduce the other, unsubstituted ring (positions C7 and C8) first. Reductive dehalogenation is also a possible reaction pathway, particularly for the bromine atom, using specific catalysts or reagents.

Photochemical Reactions and Excited State Dynamics

Polyhalogenated aromatic compounds are known to undergo photochemical reactions, primarily involving the cleavage of carbon-halogen bonds. nih.gov Upon absorption of UV light, this compound would be promoted to an excited singlet state. From this state, cleavage of a carbon-halogen bond can occur.

The relative bond dissociation energies (C-F > C-Cl > C-Br) suggest that the C-Br bond at the C4 position is the most likely to undergo homolytic cleavage, generating a naphthyl radical and a bromine radical. In the presence of a hydrogen-donating solvent, this would lead to reductive debromination. Studies on naphthylmethyl halides have shown that carbon-halogen bond cleavage can occur from excited singlet states. acs.org The environmental photodegradation of polychlorinated naphthalenes often involves processes like reductive dechlorination and hydroxylation, suggesting similar pathways could be active for this compound. researchgate.netinchem.org

| Bond | Average Bond Energy (kJ/mol) |

| C-F | 485 |

| C-Cl | 339 |

| C-Br | 285 |

Thermal Stability and Degradation Pathways

Aromatic structures are generally characterized by high thermal stability. The degradation of this compound at elevated temperatures would likely proceed through a series of complex reactions initiated by the cleavage of the weakest chemical bonds. As with photochemical degradation, the C-Br bond is the most probable initial site of scission due to its lower bond energy compared to the C-Cl and C-F bonds.

The thermal degradation of aromatic polyesters and polycarbonates often involves random scission of ether and sulfone groups, followed by recombination reactions at higher temperatures. mdpi.combohrium.com For the title compound, initial dehalogenation could be followed by intermolecular condensation reactions, potentially leading to the formation of polycyclic aromatic hydrocarbons and a char residue at very high temperatures, a common pathway for many aromatic polymers. dtic.milresearchgate.net

Reactivity with Specific Reagents and Reaction Selectivity Studies

The halogen dance is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring. wikipedia.org This reaction typically requires a strong base, such as an organolithium reagent or lithium diisopropylamide (LDA), to deprotonate the aromatic ring, generating a carbanion. clockss.org This carbanion can then facilitate the migration of an adjacent halogen to a new position, driven by thermodynamics to form a more stable intermediate.

For this compound, a halogen dance reaction could potentially be initiated by deprotonation at a position adjacent to one of the halogens. Given the substitution pattern, deprotonation at C3 (ortho to the bromine at C4) or C7 (ortho to the fluorine at C6) could initiate such a rearrangement. The migration of the bromo group is often favored in these reactions. An acid-induced halogen dance has also been reported for sterically hindered 1,8-dibromonaphthalenes, proceeding via a 1,2-rearrangement. acs.org This suggests that under specific conditions, isomerization of the halogen positions on the naphthalenol ring is a plausible transformation.

Dearomatization reactions convert flat, aromatic compounds into three-dimensional cyclic structures, providing access to complex molecular architectures. nih.gov Naphthalene and its derivatives, including naphthols, are important substrates for such transformations. researchgate.net

Several dearomatization strategies could be applied to this compound:

Oxidative Dearomatization: The naphthol moiety makes the compound an excellent candidate for oxidation-induced dearomatization, potentially forming naphthalenone structures bearing a quaternary carbon center. researchgate.net

Catalytic Asymmetric Dearomatization: Transition-metal catalysis, for example with palladium, can effect the dearomatization of naphthalene derivatives, often with high stereocontrol. nih.govresearchgate.net

Photochemical Dearomatization: Visible-light photoredox catalysis can achieve the dearomatization of naphthalenes through processes like hydroalkylation. nih.gov

Cycloadditions: Under certain conditions, the naphthalene core can participate in cycloaddition reactions that disrupt its aromaticity, leading to polycyclic products. rsc.org

These processes highlight the potential of this compound as a precursor for the synthesis of complex, non-aromatic molecules.

Advanced Applications in Materials Science and Synthetic Chemistry

Green Chemistry Principles Applied to the Synthesis and Transformations of 4 Bromo 5 Chloro 6 Fluoro 2 Naphthalenol

Atom Economy and Reaction Efficiency Optimization

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. nih.govjocpr.com Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful than those like substitutions and eliminations, which generate stoichiometric by-products. nih.gov

In the context of synthesizing 4-Bromo-5-chloro-6-fluoro-2-naphthalenol, optimizing atom economy would involve designing a synthetic route that maximizes the incorporation of atoms from starting materials. For instance, a hypothetical synthesis could involve the construction of the substituted naphthalene (B1677914) ring through cycloaddition or annulation reactions, which are known for their high atom economy. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a product containing substantial portions of all reactants, represent an excellent strategy for achieving this goal. researchgate.net For example, methods used to synthesize amidoalkyl naphthols demonstrate an atom-efficient, one-pot approach that could be conceptually adapted. researchgate.net

To illustrate, consider a hypothetical final-step halogenation reaction. The choice of reagent is critical. Using elemental bromine (Br₂) for bromination would have a lower atom economy than a reagent where the entire molecule is incorporated. The efficiency of any proposed synthesis can be quantitatively evaluated using the formula:

Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 jocpr.com

Solvent Selection and Alternative Reaction Media (e.g., Water, Ionic Liquids, Supercritical Fluids)

The selection of solvents is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. Traditional syntheses of aromatic compounds frequently rely on volatile organic compounds (VOCs), which pose environmental and health risks.

For the synthesis of this compound, several greener alternatives could be employed:

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal medium for green synthesis. Research on related compounds has demonstrated the feasibility of conducting reactions, such as the synthesis of biologically active heterocycles and amidoalkyl naphthols, in aqueous media, often with excellent yields. researchgate.netmdpi.com

Ionic Liquids (ILs): These are salts with low melting points that are often considered "green" solvents due to their negligible vapor pressure, which reduces air pollution. They can be tailored to dissolve a wide range of substrates and can also act as catalysts, potentially simplifying reaction processes.

Supercritical Fluids: Supercritical CO₂, for example, is a non-toxic, non-flammable, and readily available solvent that can be easily removed from the product by depressurization. It is a promising medium for reactions involving aromatic compounds.

Solvent-Free Reactions: Performing reactions without a solvent (neat) or using mechanochemistry (ball milling) is the most direct way to eliminate solvent waste. mdpi.comcolab.ws This approach is particularly effective for solid-state reactions and has been successfully applied to the synthesis of various organic compounds. mdpi.com

The choice of an alternative medium would depend on the specific reaction step, the solubility of the reactants and catalysts, and the reaction conditions.

Energy Efficiency in Synthesis (e.g., Microwave/Ultrasonic Assistance)

Reducing energy consumption is another key goal of green chemistry. Alternative energy sources like microwave irradiation and ultrasound can dramatically accelerate chemical reactions, leading to significantly shorter reaction times, lower energy usage, and often higher product yields compared to conventional heating methods. asianpubs.org

Microwave-Assisted Synthesis: Microwave energy promotes rapid and uniform heating of the reaction mixture, which can lead to remarkable rate enhancements. nih.govjournal-vniispk.ru In the synthesis of various naphthalenol and quinoline (B57606) derivatives, microwave irradiation has been shown to reduce reaction times from several hours to mere minutes, while simultaneously improving yields. ukm.myresearchgate.net This technique has been successfully applied to condensation reactions for creating napthaimidazoles and other heterocyclic systems built on a naphthalene core. journal-vniispk.ruijprs.com

Ultrasonic Assistance (Sonochemistry): The application of high-frequency ultrasound (typically >20 kHz) to a reaction solution generates acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles. organic-chemistry.org This process creates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and reaction rates. organic-chemistry.org Sonication has been effectively used in the synthesis of various aromatic and heterocyclic compounds, often in green solvents like water, and can facilitate reactions that are sluggish under silent (non-irradiated) conditions. mdpi.comresearchgate.netnih.gov

The following table provides a hypothetical comparison of reaction parameters for a key synthetic step, based on typical improvements reported for related naphthalene chemistries.

| Parameter | Conventional Heating | Microwave Irradiation | Ultrasonic Irradiation |

| Reaction Time | 6 - 12 hours | 5 - 20 minutes | 1 - 3 hours |

| Energy Input | High | Low to Moderate | Low |

| Typical Yield | 40 - 70% | 80 - 95% | 75 - 96% |

| Solvent | Organic (e.g., Toluene) | Green (e.g., Ethanol, Water) or Solvent-free | Green (e.g., Water, Water:Glycerol) |

This is an illustrative table based on data from syntheses of related compounds. mdpi.comukm.myijprs.comnih.gov

Waste Minimization and By-product Management

Waste minimization is intrinsically linked to the principles of atom economy and solvent selection. The ideal synthesis generates no waste, a concept encapsulated by the "E-factor" (Environmental Factor), which is the ratio of the mass of waste to the mass of the desired product. nih.gov The fine chemicals and pharmaceutical industries traditionally have very high E-factors, often generating 5 to over 100 kg of waste per kg of product. nih.gov

Strategies to minimize waste in the synthesis of this compound include:

Use of Catalysts: Employing catalytic reagents instead of stoichiometric ones is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled, drastically reducing waste. For example, developing catalytic C-H functionalization methods for the regioselective introduction of the bromo, chloro, and fluoro groups onto a naphthalenol precursor would be far superior to classical methods that use stoichiometric amounts of halogenating agents and generate significant salt waste. researchgate.net

Regioselectivity: Achieving high regioselectivity during the halogenation steps is crucial. Poor selectivity leads to the formation of undesired isomers, which lowers the yield of the target molecule and creates complex purification challenges, ultimately generating more waste. researchgate.net

By-product Valorization: In cases where by-products are unavoidable, a green approach involves finding applications for them, turning waste into a valuable co-product.

Biocatalysis and Flow Chemistry for Sustainable Production

Modern synthetic methodologies offer powerful tools for sustainable chemical production.

Biocatalysis: This approach uses enzymes or whole microbial cells to perform chemical transformations. nih.gov Biocatalysis offers exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild, aqueous conditions, providing a green alternative to many classical organic reactions. psu.edu For the synthesis of the target molecule, enzymes such as oxygenases could be used for the specific hydroxylation of a pre-functionalized naphthalene core. nih.govnih.gov Research has shown that naphthalene can be oxidized to 1-naphthol (B170400) using whole-cell biocatalysts, a process that could potentially be adapted for more complex, substituted naphthalenes. nih.govpsu.edu Biomimetic iron catalysts have also been developed to mimic the function of naphthalene dioxygenase enzymes, enabling the dihydroxylation of naphthalenes in a single step. acs.org

Flow Chemistry: Continuous flow chemistry involves pumping reactants through tubes or channels, where they mix and react. This technology offers superior control over reaction parameters (temperature, pressure, mixing), leading to improved safety, higher yields, and greater consistency. Flow systems can be easily scaled up and are well-suited for integrating multiple reaction and purification steps, minimizing manual handling and waste. The precise control offered by flow chemistry would be highly beneficial for managing potentially hazardous or highly exothermic halogenation reactions during the synthesis of this compound.

By integrating these advanced green chemistry principles, the synthesis of this compound can be designed to be more efficient, safer, and environmentally benign than through traditional synthetic routes.

Conclusion and Future Research Directions

Summary of Key Academic Insights on 4-Bromo-5-chloro-6-fluoro-2-naphthalenol

Direct academic insights into this compound are sparse. However, by examining research on other polysubstituted naphthalenes, we can infer several core characteristics. The presence of multiple halogen substituents (bromine, chlorine, and fluorine) on the naphthalene (B1677914) core is expected to significantly influence its electronic properties, reactivity, and intermolecular interactions. Research on halogenated aromatic compounds suggests that the interplay of the electron-withdrawing nature of the halogens and the electron-donating effect of the hydroxyl group would create a unique electronic landscape across the naphthalene ring system. This could lead to interesting photophysical properties and a predisposition for specific types of chemical transformations.

Studies on similar compounds, such as polychlorinated and polybrominated naphthalenes, have highlighted their persistence in various environments and their potential for bioaccumulation. nih.gov While the specific toxicological profile of this compound is unknown, the general understanding of halogenated aromatic compounds warrants careful handling and investigation into its environmental fate.

Unexplored Research Avenues in Synthesis and Derivatization

The synthesis of polysubstituted naphthalenes is a well-established field, yet the specific regioselective synthesis of this compound presents a formidable challenge that remains largely unexplored. nih.gov Future research could focus on developing novel synthetic routes that offer precise control over the placement of the three different halogen atoms and the hydroxyl group on the naphthalene scaffold. Methodologies starting from commercially available naphthalene derivatives could be a cost-effective approach. chemistryviews.org

Key areas for investigation in the synthesis of this compound could include:

Stepwise Halogenation: Investigating selective halogenation reactions on pre-functionalized naphthalene precursors. The directing effects of existing substituents will be crucial in achieving the desired isomer.

Transition Metal-Catalyzed Cross-Coupling Reactions: Utilizing modern cross-coupling strategies to introduce the halogen atoms in a controlled manner.

Dearomatization-Rearomatization Strategies: Exploring dearomatization of naphthalene derivatives followed by functionalization and subsequent rearomatization to construct the target molecule. acs.org

Once synthesized, the derivatization of this compound opens up a vast chemical space. The hydroxyl group serves as a prime handle for various transformations, including etherification, esterification, and conversion to a sulfonate ester. These modifications could be used to tune the molecule's physical and chemical properties for specific applications. acs.org The halogen atoms also offer sites for further functionalization through reactions like Suzuki, Stille, or Buchwald-Hartwig couplings, enabling the attachment of a wide array of organic fragments.

Potential for Novel Advanced Material Applications

The unique electronic and photophysical properties anticipated for this compound, stemming from its polyhalogenated and phenolic nature, make it a promising candidate for advanced material applications. The introduction of different halogens can influence the HOMO/LUMO energy levels, which is a critical factor in the design of organic electronic materials. acs.org

Potential applications in advanced materials include:

Organic Light-Emitting Diodes (OLEDs): The naphthalene core is a known chromophore, and the heavy atoms (bromine and chlorine) could promote intersystem crossing, potentially leading to applications in phosphorescent OLEDs. acs.org

Organic Field-Effect Transistors (OFETs): The planar structure of the naphthalene ring and the potential for ordered packing in the solid state are desirable characteristics for charge transport in OFETs. The halogen atoms can mediate intermolecular interactions, influencing the molecular packing and, consequently, the charge mobility. nih.gov

Fluorescent Probes: Derivatization of the hydroxyl group with specific recognition moieties could lead to the development of fluorescent sensors for detecting various analytes. The photophysical properties of the naphthalene core are sensitive to its local environment. mdpi.com

Liquid Crystals: The rigid, anisotropic shape of the molecule could be conducive to the formation of liquid crystalline phases, particularly after appropriate derivatization to introduce long alkyl chains.

Emerging Theoretical and Computational Research Questions

The complexity of this compound provides fertile ground for theoretical and computational investigations. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict and understand its properties in the absence of extensive experimental data. nih.gov

Key research questions that can be addressed through computational chemistry include:

Molecular Geometry and Electronic Structure: What are the preferred conformations of the molecule? How do the different halogen substituents influence the charge distribution, dipole moment, and frontier molecular orbital energies?

Halogen Bonding: To what extent does this molecule participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in crystal engineering and medicinal chemistry? nih.govnih.gov Computational studies can predict the strength and directionality of these interactions.

Spectroscopic Properties: How do the predicted UV-Vis absorption and fluorescence emission spectra compare with experimental data (once available)? Can computational models accurately predict the photophysical properties of its derivatives?

Reaction Mechanisms: What are the most plausible mechanisms for the synthesis and derivatization of this compound? Computational modeling can help to elucidate reaction pathways and predict the regioselectivity of various transformations.

Prospects for Green and Sustainable Chemical Processes

The synthesis and application of halogenated organic compounds are often associated with environmental concerns. Therefore, exploring green and sustainable chemical processes for this compound is of paramount importance. uni-lj.siindianchemicalsociety.com

Future research in this area should focus on:

Atom-Economical Syntheses: Developing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. royalsocietypublishing.orgdigitallibrary.co.in Hydrothermal synthesis methods could also be explored. rsc.org

Catalytic Methods: Employing catalytic rather than stoichiometric reagents to reduce waste and improve efficiency. This includes the use of biocatalysts, such as halogenase enzymes, for regioselective halogenation under mild conditions. acs.org

Biodegradability and Environmental Fate: Investigating the persistence and potential for biodegradation of this compound and its derivatives to assess their environmental impact. nih.gov

The following table provides a summary of the key research directions and their potential impact:

| Research Area | Key Objectives | Potential Impact |

| Synthesis and Derivatization | Develop regioselective synthetic routes and explore diverse derivatization strategies. | Access to novel compounds with tailored properties for various applications. |

| Advanced Materials | Investigate the electronic and photophysical properties for applications in OLEDs, OFETs, and sensors. | Development of next-generation organic electronic devices and sensing technologies. |

| Theoretical and Computational Chemistry | Predict molecular properties, understand intermolecular interactions, and elucidate reaction mechanisms. | Guide experimental design and accelerate the discovery of new materials and reactions. |

| Green and Sustainable Chemistry | Implement atom-economical syntheses, use greener solvents, and explore catalytic methods. | Minimize the environmental footprint of producing and using halogenated naphthalenes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.